

# Technical Monograph: 4-Chloro-3,5-difluorophenylacetic Acid

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## Compound of Interest

Compound Name:	4-Chloro-3,5-difluorophenylacetic acid
CAS No.:	1000566-17-5
Cat. No.:	B1432626

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## Optimization of Metabolic Stability in Lead Compounds Executive Summary

**4-Chloro-3,5-difluorophenylacetic acid** is a specialized fluorinated building block employed in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike its non-fluorinated analogues, this scaffold offers a strategic balance of lipophilicity and metabolic resistance. The specific substitution pattern—a chlorine atom at the para position flanked by two fluorine atoms—effectively blocks Cytochrome P450-mediated oxidation while electronically deactivating the aromatic ring. This guide serves as a definitive reference for its integration into synthetic workflows, specifically targeting SARM1 inhibitors and GPR35 modulators.

## Chemical Identity & Physical Properties

Reliable characterization data is critical for establishing purity protocols. The melting point range indicates a distinct crystalline solid, distinguishable from lower-melting impurities like the 3,5-difluoro analogue.

Property	Specification
CAS Number	1000566-17-5
IUPAC Name	2-(4-Chloro-3,5-difluorophenyl)acetic acid
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O <sub>2</sub>
Molecular Weight	206.57 g/mol
Appearance	White to off-white crystalline powder
Melting Point	116.9 – 118.7 °C [1]
Predicted pKa	~3.6 (Acidic strength increased by electron-withdrawing F/Cl)
Solubility	Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water.[1]

## Strategic Role in Drug Design

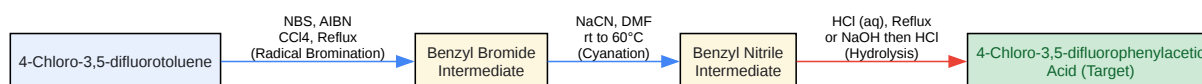
### The "Fluorine Effect" & Metabolic Blocking

In rational drug design, this scaffold is selected to solve specific pharmacokinetic failures:

- **Metabolic Blocking (Site C4):** The C-Cl bond at the para position prevents hydroxylation, a common metabolic clearance pathway for phenylacetic acid derivatives.
- **Electronic Deactivation:** The 3,5-difluoro substitution exerts a strong inductive effect ( ), lowering the electron density of the aromatic ring. This reduces the propensity for oxidative metabolism at the remaining ring positions.
- **Lipophilicity Modulation:** The halogenation increases compared to the parent phenylacetic acid, enhancing membrane permeability for CNS targets (e.g., SARM1 inhibitors for neurodegeneration).

## Synthetic Pathway (Graphviz Visualization)

The industrial synthesis typically proceeds via the modification of 4-chloro-3,5-difluorotoluene. This route avoids the use of unstable diazonium intermediates often required for other fluorinated aromatics.



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Figure 1: Standard industrial synthesis route via radical bromination and nitrile hydrolysis. This pathway ensures high regioselectivity.

## Experimental Protocol: Amide Coupling

The most frequent application of this acid is in amide bond formation to link the lipophilic tail to a pharmacophore core (e.g., an amine-bearing heterocycle).

### Protocol: HATU-Mediated Amide Coupling

Objective: Couple **4-Chloro-3,5-difluorophenylacetic acid** with a secondary amine.

Reagents:

- Acid (1.0 equiv)
- Amine (1.0 – 1.2 equiv)
- HATU (1.2 equiv)
- DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

- Activation: In a flame-dried round-bottom flask, dissolve **4-Chloro-3,5-difluorophenylacetic acid** (1.0 mmol, 207 mg) in anhydrous DMF (5 mL).

- Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) and stir at room temperature for 5 minutes.
- Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution typically turns yellow. Stir for 10–15 minutes to form the activated ester species.
- Amine Addition: Add the target amine (1.0–1.2 mmol).
- Reaction: Stir at room temperature under nitrogen. Monitor by LC-MS.[2] Completion is usually observed within 2–4 hours.
- Work-up: Dilute with EtOAc (30 mL), wash with saturated NaHCO<sub>3</sub> (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL). Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc gradient).

Why this works: The electron-deficient nature of the phenyl ring makes the carbonyl carbon slightly more electrophilic, but also increases the acidity of the

-protons. Using a non-nucleophilic base like DIPEA prevents side reactions.

## Applications in Drug Discovery

Recent patent literature highlights this moiety in specific therapeutic areas:

- SARM1 Inhibitors (Neurodegeneration):
  - Context: SARM1 is a key executioner of axon degeneration.[3] Inhibitors require high CNS penetration.
  - Mechanism: The 4-chloro-3,5-difluorobenzyl group is often linked to a pyrrolidine or pyridazine core. The lipophilic nature of this acid's tail aids in crossing the blood-brain barrier (BBB) [2].
- GPR35 Modulators (Immunotherapy/Gastroenterology):
  - Context: GPR35 is a receptor associated with inflammatory bowel disease and cancer.
  - Mechanism: The acid is used to synthesize benzyl ether derivatives (e.g., 4-((4-chloro-3,5-difluorobenzyl)oxy)aniline) which act as potent agonists/antagonists by fitting into the

hydrophobic pocket of the receptor [3].

## Safety & Handling

- Hazards: Classified as an Irritant (H315, H319, H335).
- Storage: Store at room temperature (15–25°C) in a tightly sealed container. Keep away from oxidizers.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

## References

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